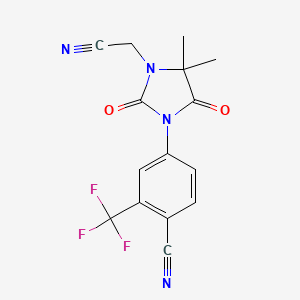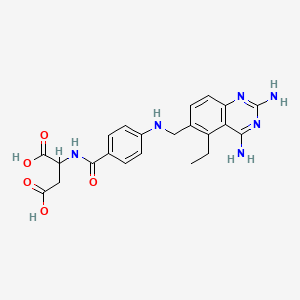
Rufigallol
Descripción general
Descripción
Rufigallol, also known as 1,2,3,5,6,7-hexahydroxy-9,10-anthraquinone, is an organic compound with the molecular formula C14H8O8. It is a member of the hydroxyanthraquinones family and is derived from gallic acid. This compound is known for its distinctive red crystalline needles that sublime without melting at 365°C . This compound is soluble in dioxane and has been studied for its various chemical and biological properties.
Métodos De Preparación
Rufigallol can be synthesized through several methods. One common synthetic route involves the acid-catalyzed condensation of two molecules of gallic acid. This reaction typically uses concentrated sulfuric acid followed by treatment with sodium hydroxide . Another method involves microwave-assisted self-condensation of gallic acid in the presence of sulfuric acid, which has been reported to yield up to 86%
Análisis De Reacciones Químicas
Rufigallol undergoes various chemical reactions, including oxidation, reduction, and complexation. It forms crimson-colored complexes with metals such as beryllium, aluminum, thorium, zirconium, and hafnium . These reactions are often used for the spectrophotometric determination of beryllium in low concentrations. This compound’s electron-deficient structure makes it a good candidate for forming discotic liquid crystals from non-planar molecules . The compound’s reactivity with metals and its ability to form complexes are significant aspects of its chemical behavior.
Aplicaciones Científicas De Investigación
Rufigallol has a wide range of scientific research applications:
Biology and Medicine: this compound exhibits antimalarial properties, particularly against the malarial parasite Plasmodium falciparum. Additionally, this compound has been recognized for its vitamin K activity.
Mecanismo De Acción
Rufigallol exerts its effects through a pro-oxidant mechanism. It produces oxygen radicals inside parasitized erythrocytes, which contribute to its antimalarial activity . The compound’s interaction with metals and its ability to form complexes also play a role in its biological activity. The molecular targets and pathways involved in this compound’s mechanism of action include the generation of reactive oxygen species and the disruption of cellular processes in parasites.
Comparación Con Compuestos Similares
Rufigallol is structurally similar to other hydroxyanthraquinones, such as exifone. Both compounds exhibit antimalarial properties and can form complexes with metals . this compound’s unique ability to form discotic liquid crystals sets it apart from other similar compounds . Other related compounds include quinone, hydroxyanthraquinone, and octahydroxyanthraquinone . These compounds share some chemical properties with this compound but differ in their specific applications and reactivity.
This compound’s distinctive chemical structure and reactivity make it a valuable compound for various scientific and industrial applications. Its unique properties and potential for forming complexes and liquid crystals highlight its significance in research and development.
Propiedades
IUPAC Name |
1,2,3,5,6,7-hexahydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O8/c15-5-1-3-7(13(21)11(5)19)10(18)4-2-6(16)12(20)14(22)8(4)9(3)17/h1-2,15-16,19-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIMTOOWBACOHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1O)O)O)C(=O)C3=CC(=C(C(=C3C2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075359 | |
| Record name | Rufigallol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82-12-2 | |
| Record name | Rufigallol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rufigallol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rufigallol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUFIGALLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S977046N6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















